7-methylcinnolin-4(1H)-one
Description
7-Methylcinnolin-4(1H)-one is a heterocyclic organic compound featuring a cinnolinone core (a bicyclic structure with two adjacent nitrogen atoms) substituted with a methyl group at the 7-position. Its molecular formula is C₉H₈N₂O, with a molecular weight of 160.17 g/mol (inferred from similar compounds in ). Key spectroscopic data, such as ¹H and ¹³C NMR shifts, are critical for structural elucidation. For example, the methyl group at position 7 is expected to resonate near δ 2.5 ppm in ¹H NMR, while the carbonyl group (C4) would appear around δ 175–180 ppm in ¹³C NMR (based on analogous cinnolinones in and ).
Properties
Molecular Formula |
C9H8N2O |
|---|---|
Molecular Weight |
160.17 g/mol |
IUPAC Name |
7-methyl-1H-cinnolin-4-one |
InChI |
InChI=1S/C9H8N2O/c1-6-2-3-7-8(4-6)11-10-5-9(7)12/h2-5H,1H3,(H,11,12) |
InChI Key |
KCXXSCMAPHLNOH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=O)C=NN2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structural, physicochemical, and biological differences between 7-methylcinnolin-4(1H)-one and related compounds:
Structural and Functional Comparisons
Core Heterocycle Differences: Cinnolinone vs. Quinolinone: Cinnolinones (e.g., this compound) feature two adjacent nitrogen atoms, while quinolinones (e.g., 7-chloro-4-methylquinolin-2(1H)-one) have a single nitrogen in a pyridone ring fused to a benzene ring. This structural distinction affects electronic properties and binding interactions in biological systems .
Substituent Effects: Electron-Donating vs. In contrast, chloro (e.g., 6,7-dichlorocinnolin-4(1H)-one) and fluoro (e.g., 5,7-difluoroquinolinone) substituents are electron-withdrawing, which may increase electrophilicity and influence bioactivity .
Biological Activity: Antimicrobial Potential: Quinolinones like 7-chloro-4-methylquinolin-2(1H)-one () exhibit notable antimicrobial activity, suggesting that halogenation and alkyl substitution enhance target binding. Similar structure-activity relationships may apply to cinnolinones .
Spectroscopic Characterization: NMR Trends: Methyl groups in both cinnolinones and quinolinones resonate near δ 2.4–2.5 ppm in ¹H NMR. Methoxy groups (δ 3.9 ppm) and halogens (e.g., Cl, F) induce distinct deshielding effects on adjacent protons .
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